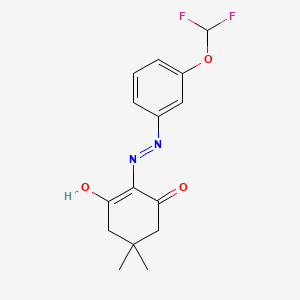
2-(2-(3-(Difluoromethoxy)phenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a hydrazone derivative. Hydrazone compounds are typically formed by the reaction of a hydrazine with a ketone or an aldehyde . The difluoromethoxyphenyl group suggests the presence of a phenyl ring with a difluoromethoxy substituent .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a phenyl ring substituted with a difluoromethoxy group and a hydrazone group attached to a cyclohexane-1,3-dione .Chemical Reactions Analysis
Hydrazones are known to undergo a variety of chemical reactions, including oxidation and reduction, formation of heterocycles, and as ligands in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For example, a related compound, 2-(Difluoromethoxy)phenyl isothiocyanate, is reported to be a pale yellow liquid .Scientific Research Applications
Chemosensory Applications
A study by Subhasri & Anbuselvan (2014) explored the use of substituted aryl hydrazones of β-diketones, which share structural similarities with 2-(2-(3-(Difluoromethoxy)phenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione, as selective fluorescent chemosensors for Co2+. These compounds, synthesized and characterized through various spectroscopic and X-ray diffraction methods, demonstrated "on–off" sensing capabilities with notable selectivity and sensitivity, highlighting their potential in biological and environmental monitoring. Theoretical studies using density functional methods further supported the experimental findings, offering insights into their molecular structures and the impact of substituents on their sensing properties (Subhasri & Anbuselvan, 2014).
Metal Ion Sensing and Molecular Characterization
Chen, Wu, Gu, and Gan (2008) synthesized new hydrazone chelating ligands and their nickel(II) and copper(II) complexes, employing a similar β-diketone backbone. Their research, focused on spectral, thermal characterizations, and the absorption properties of these complexes, underscores the versatility of such compounds in developing advanced materials with potential applications in sensing, molecular electronics, and catalysis. The thermal stability and electronic absorption properties of these complexes were particularly highlighted, indicating their suitability for various technological applications (Chen et al., 2008).
Biochemical Studies and Molecular Docking
Kiwaan, El-Mowafy, and El‐Bindary (2021) conducted research on the synthesis of 2-(4-sulfamethazine)hydrazono-5,5-dimethylcyclohexane-1,3-dione (HL) and its metal complexes, exploring their DNA binding capabilities, catalytic properties, and in vitro cytotoxicity. While the core structure differs from the specific compound , the study demonstrates the broad applicability of β-diketone hydrazones in biological research, including their potential in anticancer therapy and as antimicrobial agents. Molecular docking studies further elucidated the interaction of these compounds with biological targets, providing a foundation for future drug design and discovery efforts (Kiwaan, El-Mowafy, & El‐Bindary, 2021).
Optical and Semiconductor Properties
El-Menyawy, El-Ghamaz, and Nawar (2013) investigated the infrared spectra, optical constants, and semiconductor behavior of thin films made from 5-(2-phenylhydrazono)-3,3-dimethylcyclohexanone, a compound with a closely related structure. Their findings reveal the compound's potential in optoelectronic applications, with specific emphasis on its semiconductor properties and the influence of film thickness on optical behavior. This research points to the utility of such compounds in the development of electronic and photonic devices (El-Menyawy, El-Ghamaz, & Nawar, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[[3-(difluoromethoxy)phenyl]diazenyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O3/c1-15(2)7-11(20)13(12(21)8-15)19-18-9-4-3-5-10(6-9)22-14(16)17/h3-6,14,20H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQLRKLSINBFLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)N=NC2=CC(=CC=C2)OC(F)F)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-(Difluoromethoxy)phenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

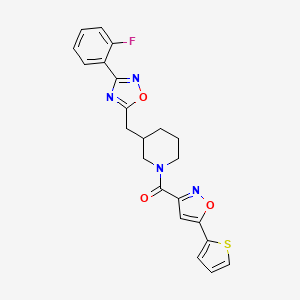
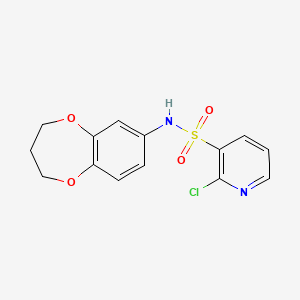
![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2984660.png)
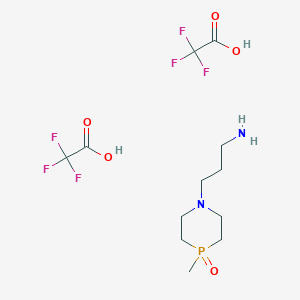
![7-[(2-Chlorophenyl)methyl]-8-heptylsulfanyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2984663.png)
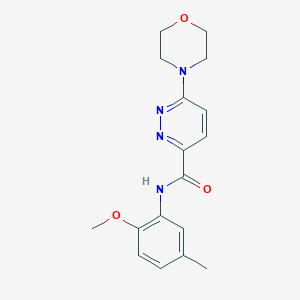
![ethyl 2-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2984665.png)
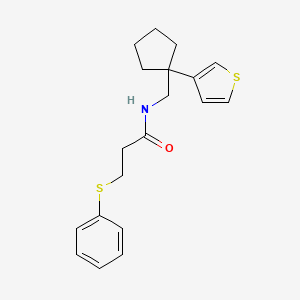
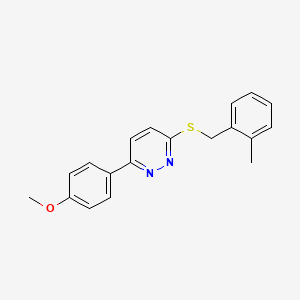
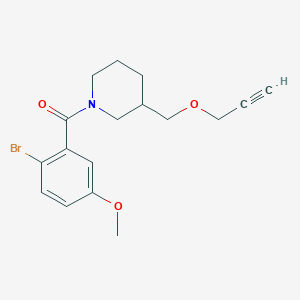
![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2984672.png)
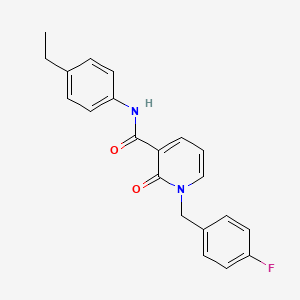
![3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B2984678.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2984679.png)